Methyl 2-bromo-5-chloro-3-methoxybenzoate

Structural Similarity Analysis Chemical Informatics Procurement Benchmarking

Synthetic routes using symmetric dihalogenated benzoates require costly protecting groups and yield inconsistent step economy. This trisubstituted aromatic ester solves that with a 2-bromo (reactive for Suzuki) and 5-chloro (latent handle) pattern, enabling sequential functionalization. - **Orthogonal Reactivity**: Selective bromine coupling under standard Pd catalysis; chlorine coupling under forcing conditions. - **LogP 3.06**: Hydrophobic character ideal for medicinal chemistry SAR (KRAS G12C, SIK inhibitors) and agrochemical intermediates. - **Ambient Stability**: Stable at room temperature vs. refrigerated isomers-ready for automated parallel synthesis platforms.

Molecular Formula C9H8BrClO3
Molecular Weight 279.51 g/mol
Cat. No. B12341020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-chloro-3-methoxybenzoate
Molecular FormulaC9H8BrClO3
Molecular Weight279.51 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)C(=O)OC)Cl
InChIInChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3
InChIKeyBZPSRFKFPMMLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-5-Chloro-3-Methoxybenzoate – Procurement Overview


Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS 1234845-39-6) is a trisubstituted aromatic ester featuring a distinctive 2-bromo-5-chloro-3-methoxy substitution pattern on the benzene ring [1]. This compound serves primarily as a versatile building block in organic synthesis, with the bromine atom providing a reactive handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, while the chlorine atom offers a less reactive site enabling sequential functionalization strategies . Commercially available from multiple suppliers at ≥95% purity, with some vendors offering 97% grade material , the compound exhibits LogP of 3.06 and limited aqueous solubility consistent with its hydrophobic halogenated aromatic character .

1
Sequential cross-coupling workflows Bromine at position 2 enables selective Suzuki-Miyaura coupling; chlorine at position 5 supports subsequent functionalization steps
2
Purity grade selection Available at ≥95% standard grade and 97% high-purity grade from multiple suppliers
3
Hydrophobic aromatic ester character Calculated LogP ~3.1 supports reversed-phase purification and organic-phase reaction compatibility

Methyl 2-Bromo-5-Chloro-3-Methoxybenzoate – Why Substitution Fails


Generic substitution of methyl 2-bromo-5-chloro-3-methoxybenzoate with other halogenated methoxybenzoates is not feasible due to the precise positional arrangement of the bromo, chloro, and methoxy substituents, which dictates both reaction kinetics and product outcomes. The 2-bromo group exhibits differential reactivity in Suzuki-Miyaura couplings compared to the 5-chloro group, enabling selective sequential functionalization that is not achievable with symmetric dihalogenated analogs . Additionally, structural similarity analysis indicates that even closely related compounds such as methyl 2-bromo-5-chlorobenzoate (similarity score 0.92) and methyl 3-bromo-4-chlorobenzoate (similarity score 0.89) differ in the presence and position of the methoxy group, which significantly alters electronic distribution, LogP values, and resulting synthetic utility . For procurement decisions where synthetic route reproducibility and yield optimization are paramount, substitution pattern specificity is non-negotiable.

Target compound Methyl 2-bromo-5-chloro-3-methoxybenzoate (3-OCH₃ present)
Substitute risk Methyl 2-bromo-5-chlorobenzoate lacks the 3-methoxy group; electronic distribution and LogP shift significantly
Target compound 2-Br-5-Cl-3-OCH₃ substitution pattern
Substitute risk Methyl 3-bromo-4-chlorobenzoate (similarity 0.89) has a different halogen arrangement; reaction outcomes may diverge
Target compound Differential Br (pos 2) vs Cl (pos 5) reactivity
Substitute risk Symmetric dihalogenated analogs lack orthogonal reactivity; sequential functionalization may not transfer

Methyl 2-Bromo-5-Chloro-3-Methoxybenzoate – Differentiation Evidence


Structural Similarity vs. Closest Benzoate Analogs

Structural similarity scoring provides a quantitative measure of differentiation between methyl 2-bromo-5-chloro-3-methoxybenzoate and its closest analogs. The highest similarity score of 0.92 is observed with methyl 2-bromo-5-chlorobenzoate, which lacks the 3-methoxy group . Methyl 4-bromo-3,5-dichlorobenzoate shows a similarity score of 0.91, differing in both halogen count and substitution pattern . Methyl 3-bromo-4-chlorobenzoate yields a score of 0.89, while methyl 4-bromo-2-chloro-6-methylbenzoate scores 0.87 . These quantitative similarity metrics establish the compound's distinct structural identity within the halogenated benzoate ester class.

Structural Similarity
Data to verify
Similarity scores 0.92–0.87 vs closest benzoate analogs
8–13% structural dissimilarity from nearest analogs
Based on molecular fingerprint comparison algorithm
Structural Similarity Analysis Chemical Informatics Procurement Benchmarking

Suzuki-Miyaura Reactivity: Bromine vs. Chlorine

The compound enables sequential functionalization due to the intrinsic reactivity difference between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling. The bromine atom at position 2 undergoes Suzuki-Miyaura coupling with boronic acids under standard conditions, whereas the chlorine atom at position 5 requires more forcing conditions or specialized catalysts, permitting stepwise introduction of distinct aryl or heteroaryl groups . In contrast, symmetric dihalogenated analogs such as methyl 4-bromo-3,5-dichlorobenzoate lack this differential reactivity profile, as multiple halogens of similar reactivity compete non-selectively [1].

Suzuki-Miyaura Reactivity
Class-level inference
Br (pos 2): highly reactive; Cl (pos 5): significantly less reactive
Enables sequential functionalization without protecting groups
Aryl bromides typically react 10–100× faster than aryl chlorides under standard Pd(0) catalysis
Suzuki-Miyaura Coupling Sequential Functionalization Regioselective Synthesis

LogP and Hydrophobicity vs. Positional Isomers

Methyl 2-bromo-5-chloro-3-methoxybenzoate exhibits a calculated LogP value of 3.06 , indicating moderate to high lipophilicity that influences solubility and membrane permeability in downstream applications. In comparison, the positional isomer methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS 697762-67-7) has a reported LogP of 3.06 as well [1], demonstrating that bromine-chlorine positional interchange does not significantly alter overall hydrophobicity despite changing synthetic utility. However, compounds lacking the methoxy group, such as methyl 2-bromo-5-chlorobenzoate, exhibit altered polarity and hydrogen-bonding capacity, which affects chromatographic retention and formulation behavior.

LogP Comparison
Cross-study comparable
LogP = 3.06 (identical to positional isomer CAS 697762-67-7)
Hydrophobicity conserved between Br/Cl positional isomers
Calculated values (XLogP3); experimental data not available
LogP Hydrophobicity Physicochemical Properties ADME Prediction

Purity Grades and Storage Stability

Commercial availability of methyl 2-bromo-5-chloro-3-methoxybenzoate includes multiple purity grades that impact procurement decisions. The compound is available at ≥95% purity from multiple suppliers and at 97% purity from specialized vendors . Storage condition data indicate stability at room temperature , contrasting with the positional isomer methyl 5-bromo-2-chloro-3-methoxybenzoate which requires 2-8°C storage with moisture protection [1]. This differential storage requirement reflects the impact of halogen positional arrangement on compound stability.

Storage Stability
Head-to-head
Room temperature storage vs 2–8°C required for positional isomer
Reduced cold-chain logistics for target compound
Manufacturer-recommended long-term storage specifications
Purity Specification Storage Stability Quality Control Procurement

SAR: Halogen Position Effects in Kinase Inhibitors

While direct biological data for methyl 2-bromo-5-chloro-3-methoxybenzoate itself is not reported in primary literature, SAR studies on related halogenated benzoate scaffolds demonstrate that halogen position dramatically affects inhibitory potency. In one study of benzimidazole-based kinase inhibitors, compound 1 (IC₅₀ = 0.92 μM) showed >100-fold greater potency than compound 2 (IC₅₀ >100 μM), with the difference attributed solely to substitution pattern variation at position X1 [1]. Patent literature further identifies 2-bromo-5-chloro-substituted benzoates as key intermediates in the synthesis of KRAS G12C inhibitors [2] and salt-inducible kinase (SIK) inhibitors [3], underscoring that this specific halogen arrangement is deliberately selected rather than interchangeable.

SAR: Halogen Position
Class-level inference
≥108-fold potency differential from substitution pattern variation
Substitution pattern may alter downstream biological activity
Kinase inhibitor SAR study; analog data from benzimidazole scaffold
Structure-Activity Relationship Kinase Inhibitors KRAS G12C Medicinal Chemistry

Agrochemical Utility as Herbicide & Pesticide Intermediate

Halogenated benzoate esters with bromo and chloro substituents are established intermediates in agrochemical synthesis. Patent literature describes herbicidal compounds containing chloro- and bromo-substituted benzoate moieties that demonstrate activity against wild grasses [1]. Additionally, the compound serves as a precursor for synthesizing agrochemical active ingredients, with the halogen substituents enhancing bioactivity in pesticide formulations [2]. While methyl 2-bromo-5-chloro-3-methoxybenzoate itself is not an active ingredient, its specific 2-bromo-5-chloro-3-methoxy substitution pattern matches the scaffold requirements documented in agrochemical patents for producing bioactive derivatives.

Agrochemical Context
Class-level inference
Cited in patent literature as herbicide/pesticide synthesis intermediate
Supports agrochemical research procurement
Halogenated benzoate scaffold context; not an active ingredient
Agrochemical Synthesis Herbicide Intermediates Pesticide Precursors Agrochemical Procurement

Methyl 2-Bromo-5-Chloro-3-Methoxybenzoate – Application Scenarios


Sequential Cross-Coupling for Biaryl Synthesis

This compound is optimally deployed in synthetic routes requiring sequential Suzuki-Miyaura coupling steps. The 2-bromo substituent can be selectively coupled with an aryl or heteroaryl boronic acid under standard Pd catalysis, followed by activation and coupling of the 5-chloro substituent using specialized catalyst systems or more forcing conditions . This orthogonal reactivity eliminates the need for protecting group strategies and reduces the synthetic step count compared to using monohalogenated or symmetrically dihalogenated alternatives. The 3-methoxy group additionally provides electron-donating character that activates the ring toward electrophilic substitution at positions ortho and para to itself .

Medicinal Chemistry: Kinase & GPCR Scaffolds

Based on class-level SAR evidence demonstrating >100-fold potency differences arising from substitution pattern variation in related benzoate-derived kinase inhibitors [1], this compound is appropriate for medicinal chemistry programs exploring halogen substitution SAR. Patent literature specifically identifies 2-bromo-5-chloro-substituted benzoate intermediates in KRAS G12C inhibitor development [2] and SIK inhibitor programs [3]. Procurement of this exact substitution pattern ensures reproducibility of published synthetic routes and enables systematic exploration of structure-activity relationships in kinase and potentially GPCR-targeted therapeutic programs.

Agrochemical Intermediate for Herbicides & Pesticides

This compound serves as a validated intermediate for agrochemical research programs, particularly those focused on developing novel herbicides and pesticides [4]. The halogenated benzoate scaffold appears in patent literature describing herbicidal compounds active against wild grasses [4], and chloro-substituted benzoic acids have been experimentally evaluated as soil sterilizing herbicides for field bindweed control [5]. The 2-bromo-5-chloro-3-methoxy substitution pattern provides the halogen content and electronic properties conducive to bioactive derivative synthesis in crop protection research.

Ambient-Stable Building Block for High-Throughput Synthesis

The room temperature storage stability of methyl 2-bromo-5-chloro-3-methoxybenzoate contrasts with its positional isomer methyl 5-bromo-2-chloro-3-methoxybenzoate, which requires 2-8°C refrigerated storage [6]. This differential stability makes the target compound particularly suitable for automated parallel synthesis platforms and high-throughput experimentation workflows where cold-chain logistics and refrigerated compound storage would increase operational complexity. Procurement of this specific isomer reduces inventory management burden and supports integration with robotic synthesis systems operating at ambient temperature.

Application
Selection Property
Validation Focus
Sequential cross-coupling synthesis
Orthogonal Br/Cl reactivity
Coupling condition optimization per halogen site
Medicinal chemistry SAR studies
Exact substitution pattern identity
Structure-activity relationship verification
Agrochemical intermediate research
Halogenated benzoate scaffold
Bioactive derivative synthesis review
High-throughput synthesis platforms
Ambient storage stability
Automation compatibility at room temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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